An In-Depth Technical Guide to 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
An In-Depth Technical Guide to 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Building Block
Welcome to a comprehensive technical guide on 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride, a key reagent in modern organic synthesis. This document provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to pharmaceutical research and development. As a Senior Application Scientist, my objective is to not only present established protocols but also to elucidate the underlying chemical principles that govern its utility. This guide is structured to empower researchers to confidently and safely incorporate this versatile building block into their synthetic strategies.
Section 1: Core Chemical Identity and Properties
4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a bromine atom, two methyl groups, and a sulfonyl chloride functional group. This unique combination of substituents imparts a distinct reactivity profile, making it a valuable intermediate in the construction of complex molecular architectures.
Chemical Structure:
Molecular Structure of the target compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 351003-50-4 | [1][2][3][4][5] |
| Molecular Formula | C₈H₈BrClO₂S | [1][2] |
| Molecular Weight | 283.57 g/mol | [1][2] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥98.0% (typical) | [6] |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Acetone) | General knowledge |
Section 2: Synthesis of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
The synthesis of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical synthetic pathway commences with the bromination of 2,6-dimethylaniline, followed by diazotization of the resulting aniline and subsequent conversion to the sulfonyl chloride.
Step 1: Synthesis of 4-Bromo-2,6-dimethylaniline (Precursor)
The precursor, 4-Bromo-2,6-dimethylaniline (CAS: 24596-19-8), is synthesized via the electrophilic bromination of 2,6-dimethylaniline.[7] The two methyl groups on the aniline ring are ortho, para-directing; however, due to steric hindrance at the ortho positions, the bromination predominantly occurs at the para position.[8]
Synthetic pathway for the precursor.
Experimental Protocol: Bromination of 2,6-dimethylaniline
-
In a well-ventilated fume hood, dissolve 2,6-dimethylaniline in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any remaining acid, and then with a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Bromo-2,6-dimethylaniline.[7][8]
Step 2: Synthesis of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
The conversion of 4-Bromo-2,6-dimethylaniline to the target sulfonyl chloride is achieved through a diazotization reaction, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This is a well-established method for converting aromatic amines to sulfonyl chlorides.[9]
Conversion of the precursor to the final product.
Experimental Protocol: Diazotization and Sulfonylation
-
Suspend 4-Bromo-2,6-dimethylaniline in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride. Cool this solution to 5 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice water. The sulfonyl chloride will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum over a desiccant. The crude product can be purified by recrystallization from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.[9]
Section 3: Chemical Reactivity and Synthetic Applications
The primary utility of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride in drug discovery and organic synthesis stems from the high reactivity of the sulfonyl chloride group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles.
Formation of Sulfonamides
The most prominent reaction of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents.[10] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General scheme for sulfonamide synthesis.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Dissolve the primary or secondary amine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as pyridine or triethylamine (1.5-2.0 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Stir the reaction mixture at 0 °C for one hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with the organic solvent.
-
Wash the combined organic layers successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the product by column chromatography on silica gel or by recrystallization.[11][12]
Potential Applications in Drug Discovery
While a direct and explicit link between 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride and the synthesis of specific marketed drugs like Rilpivirine was not substantiated in the literature reviewed, its precursor, 4-Bromo-2,6-dimethylaniline, is a known intermediate in the synthesis of Rilpivirine.[13] The structural motif of a substituted arylsulfonamide is prevalent in a vast array of biologically active molecules, including antibacterial agents, diuretics, and enzyme inhibitors. The presence of the bromo and dimethylphenyl functionalities in this reagent provides a unique substitution pattern that can be exploited by medicinal chemists to fine-tune the steric and electronic properties of lead compounds, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.
Section 4: Analytical Characterization
Accurate characterization of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is crucial for its effective use in synthesis. The following are the expected analytical data based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons would appear as a singlet or two closely spaced singlets in the range of 7.0-8.0 ppm. The two methyl groups would likely appear as a singlet around 2.2-2.7 ppm. |
| ¹³C NMR | Aromatic carbons would resonate in the 120-150 ppm region. The carbon bearing the bromine atom would be shifted upfield due to the heavy atom effect. The methyl carbons would appear around 20-25 ppm. |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak [M]⁺ would be expected around m/z 282/284/286. |
| Infrared (IR) Spectroscopy | Characteristic strong absorptions for the sulfonyl chloride group would be expected around 1370-1380 cm⁻¹ (asymmetric stretch) and 1180-1190 cm⁻¹ (symmetric stretch). |
Section 5: Safety and Handling
4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is a reactive and corrosive compound that must be handled with appropriate safety precautions.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.[3]
-
Moisture Sensitive: Reacts with water, often violently, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction liberates toxic gas.[3]
-
Irritant: May cause respiratory irritation.
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Section 6: Conclusion
4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is a valuable and versatile reagent for organic synthesis, particularly for the construction of sulfonamides. Its well-defined synthesis and predictable reactivity make it an important tool for researchers in the pharmaceutical and chemical industries. By understanding its properties, synthesis, and handling requirements as outlined in this guide, scientists can effectively and safely leverage this building block to advance their research and development endeavors.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
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Benqi Mall. (n.d.). 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]
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- Zhang, et al. (2021). The development of an effective synthetic route of rilpivirine.
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ResearchGate. (n.d.). (PDF) The development of an effective synthetic route of rilpivirine. Retrieved from [Link]
- Zhang, et al. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 63.
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PubChemLite. (n.d.). 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride (C8H8BrClO2S). Retrieved from [Link]
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BIOFOUNT. (n.d.). 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2020084142A1 - Process for the preparation of rilpivirine.
- Chemistry & Biology Interface. (2011). A variety of unusual heteroaryl sulfonyl chlorides were prepared from their respective amines.... 1(3), 360-364.
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SIELC Technologies. (2018). Benzenesulfonyl chloride, 4-bromo-. Retrieved from [Link]
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PubChem. (n.d.). CID 174561770 | C12H8Br2Cl2O2S2. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 4-Bromo-2,6-dimethylaniline. Retrieved from [Link]
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MDPI. (n.d.). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]
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DTIC. (n.d.). New Diazo Process. Retrieved from [Link]
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Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-215.
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